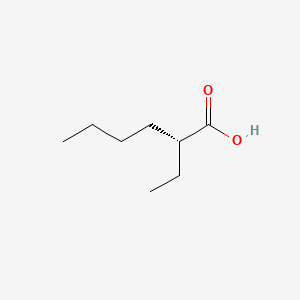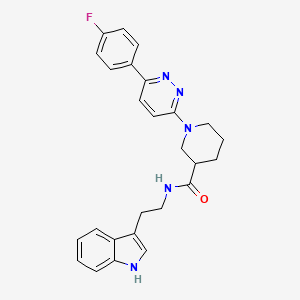
(R)-2-Ethylhexanoic acid
Overview
Description
(R)-2-Ethylhexanoic acid, also known as (R)-2-EH, is an organic compound belonging to the class of carboxylic acids. It is a chiral molecule, meaning it has two different enantiomers, or mirror images of the same molecule. (R)-2-EH is an important intermediate in the synthesis of many pharmaceuticals, and is also used in the production of lubricants, plasticizers, and surfactants. In addition, (R)-2-EH is utilized as a starting material in the synthesis of other compounds, such as chiral drugs and other chiral compounds.
Scientific Research Applications
- Drug Delivery : ®-2-Ethylhexanoic acid, commonly known as 2-EHA, is used as a solubilizer in pharmaceutical formulations. It enhances the solubility, lipophilicity, and cell permeation of drugs, making it valuable for improving drug delivery systems .
- Antibacterial Properties : Research suggests that 2-EHA exhibits antibacterial activity, which could be explored further for therapeutic applications .
- Bio-Bakelite : 2-EHA can be polymerized to create a “bio-bakelite,” a hard three-dimensional polyester. This material adheres well to other materials (e.g., steel, glass), making it useful for inflexible plastic items such as computer casings, trays, and tables .
- Natural Antioxidant : ®-2-Ethylhexanoic acid is found in certain natural products like rosemary (Rosmarinus officinalis). Its antioxidant properties contribute to cellular protection against oxidative stress .
Biomedicine and Therapeutics
Materials Science and Polymers
Antioxidant and Oxidative Stress Research
Mechanism of Action
Target of Action
It is known that similar compounds, such as ®-alpha lipoic acid, have been found to inhibit histone deacetylases (hdacs) at physiologically relevant concentrations . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is a key process in gene regulation.
Mode of Action
Based on its structural similarity to ®-alpha lipoic acid, it may interact with its targets (like hdacs) and cause changes in gene expression by altering the state of dna wrapping around histones .
Biochemical Pathways
Compounds with similar structures, such as ®-alpha lipoic acid, have been shown to affect various metabolic pathways . For instance, they can influence the mevalonate pathway, which is crucial for the biosynthesis of several classes of bioactive molecules including cholesterol .
Pharmacokinetics
Similar compounds like ®-alpha lipoic acid have been reported to have poor absorption and low bioavailability due to their tendency to polymerize and poor aqueous solubility .
Result of Action
Similar compounds like ®-alpha lipoic acid have been shown to cause hyperacetylation of hdac substrates, which can lead to changes in gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-Ethylhexanoic acid. It is generally known that factors such as pH, temperature, and presence of other compounds can affect the stability and activity of bioactive compounds .
properties
IUPAC Name |
(2R)-2-ethylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBETXYAYXDNJHR-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Ethylhexanoic acid | |
CAS RN |
56006-48-5 | |
| Record name | (-)-2-Ethylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one](/img/structure/B2467981.png)
![N-(Cyanomethyl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2467982.png)
![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2467983.png)

![Methyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2467987.png)
![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B2467989.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(2,2-dimethoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2467993.png)
![3-Ethyl-7-prop-2-enoyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2467995.png)


![(E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2468001.png)
